molecular formula C14H14N2O6Sn B12542367 [(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) CAS No. 144011-53-0

[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)

Cat. No.: B12542367
CAS No.: 144011-53-0
M. Wt: 424.98 g/mol
InChI Key: GNBVFJIDCDXHAH-UHFFFAOYSA-N
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Description

[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This particular compound features a stannane (tin) core with benzyl and oxo-lambda~5~-azane ligands, making it a unique and potentially valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) typically involves the reaction of dibenzylstannane with appropriate oxo-lambda~5~-azane precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and dichloromethane. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Higher oxidation state tin compounds.

    Reduction: Lower oxidation state tin species.

    Substitution: Compounds with substituted benzyl groups.

Scientific Research Applications

[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzylstannane: A simpler organotin compound with similar benzyl groups but lacking the oxo-lambda~5~-azane ligands.

    Tributyltin oxide: Another organotin compound with different ligands and applications.

    Tetraphenyltin: A related compound with phenyl groups instead of benzyl groups.

Uniqueness

[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) is unique due to its specific combination of benzyl and oxo-lambda~5~-azane ligands, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

144011-53-0

Molecular Formula

C14H14N2O6Sn

Molecular Weight

424.98 g/mol

IUPAC Name

[dibenzyl(nitrooxy)stannyl] nitrate

InChI

InChI=1S/2C7H7.2NO3.Sn/c2*1-7-5-3-2-4-6-7;2*2-1(3)4;/h2*2-6H,1H2;;;/q;;2*-1;+2

InChI Key

GNBVFJIDCDXHAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(O[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

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